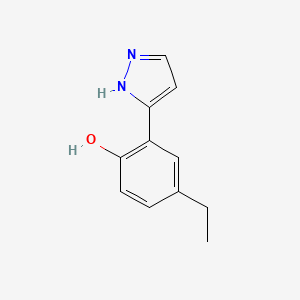

4-Ethyl-2-(1H-pyrazol-3-yl)phenol

Description

Historical Context and Discovery

The discovery and development of 4-ethyl-2-(1H-pyrazol-3-yl)phenol emerged from the broader research into pyrazole-containing compounds that began gaining momentum in synthetic organic chemistry during the late 20th century. While specific historical records of this particular compound's first synthesis are limited in the available literature, its development appears to be connected to systematic investigations into pyrazole-phenol hybrid structures. Research into similar compounds indicates that the exploration of pyrazole derivatives with phenolic substitutions became particularly prominent as researchers sought to combine the biological activities of both pyrazole and phenol functionalities.

The compound appears to have been synthesized as part of broader efforts to create libraries of heterocyclic compounds with potential pharmaceutical applications. The systematic approach to synthesizing pyrazole-phenol hybrids gained traction as researchers recognized the enhanced properties that could arise from combining these two important pharmacophores. This historical development reflects the evolution of medicinal chemistry toward more sophisticated hybrid molecules that could exhibit multiple biological activities simultaneously.

The emergence of this compound in chemical databases and commercial availability suggests its recognition as a valuable synthetic intermediate and research compound. The compound's inclusion in major chemical supplier catalogs indicates its establishment as a standard reagent in organic synthesis laboratories worldwide.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's name precisely describes its structural features: the phenol backbone serves as the primary structure, with an ethyl group positioned at the fourth carbon and a pyrazol-3-yl substituent at the second carbon position. Alternative nomenclature systems refer to this compound as phenol, 4-ethyl-2-(1H-pyrazol-3-yl)-, emphasizing the phenolic character as the base structure.

The compound belongs to multiple chemical classification categories simultaneously. As a phenolic compound, it exhibits the characteristic properties associated with aromatic hydroxyl groups, including hydrogen bonding capabilities and potential for oxidation reactions. The pyrazole moiety classifies it within the heterocyclic compound family, specifically as a five-membered ring containing two nitrogen atoms in adjacent positions.

From a functional group perspective, this compound contains several distinct chemical functionalities. The phenolic hydroxyl group provides acidic properties and hydrogen bonding capabilities, while the pyrazole ring contributes basic nitrogen centers that can participate in coordination chemistry and hydrogen bonding as acceptors. The ethyl substituent adds hydrophobic character to the molecule, influencing its solubility properties and steric considerations in chemical reactions.

The classification extends to its role as a building block in organic synthesis. The compound serves as an important intermediate in the preparation of more complex heterocyclic structures and has been utilized in various synthetic methodologies for creating pyrazole-containing pharmaceuticals and materials.

Registry Information and Identifiers

The chemical registry information for this compound provides essential identification data used across scientific databases and commercial applications. The compound bears the Chemical Abstracts Service Registry Number 288401-59-2, which serves as its unique identifier in chemical literature and regulatory documentation.

Table 1: Chemical Identifiers and Registry Information

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 288401-59-2 |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| International Chemical Identifier | InChI=1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13) |

| International Chemical Identifier Key | TZMRUQWCXUZYKL-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | OC1=C(C=C(CC)C=C1)C2=NNC=C2 |

The International Chemical Identifier provides a standardized representation of the molecular structure that enables precise identification across different computer systems and databases. The International Chemical Identifier Key serves as a shortened version for rapid database searches and cross-referencing. These identifiers ensure consistent identification of the compound across international scientific literature and commercial transactions.

The Simplified Molecular Input Line Entry System notation offers a text-based representation of the molecular structure that can be easily processed by chemical software and databases. This system proves particularly valuable for computational chemistry applications and automated chemical information processing.

Additional registry information includes the compound's classification under various international chemical safety and transport regulations. The compound has been assigned specific codes for storage and handling requirements, reflecting its classification as a combustible solid with specific storage temperature requirements.

Position in Pyrazole-Phenol Hybrid Compound Family

This compound occupies a distinctive position within the broader family of pyrazole-phenol hybrid compounds, representing a specific structural motif that combines the electronic and steric properties of both heterocyclic and phenolic systems. The compound belongs to a class of molecules where pyrazole rings are directly attached to phenolic structures, creating unique opportunities for intermolecular interactions and biological activity.

Within this family, structural variations occur through modifications of substituents on both the pyrazole and phenolic portions of the molecule. Related compounds include variations with different alkyl groups replacing the ethyl substituent, alternative substitution patterns on the phenol ring, and modifications to the pyrazole ring itself. For example, compounds such as 2-(1H-pyrazol-3-yl)phenol represent the unsubstituted parent structure, while other derivatives incorporate methoxy, halogen, or additional alkyl substituents.

Table 2: Structural Relationships in Pyrazole-Phenol Hybrid Family

| Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| 2-(1H-pyrazol-3-yl)phenol | C9H8N2O | Unsubstituted phenol backbone |

| This compound | C11H12N2O | Ethyl group at position 4 |

| 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | C9H7FN2O | Fluorine substitution at position 4 |

| 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol | C17H19N3O2S | Multiple substituents and thiazole incorporation |

The positioning of the ethyl group at the fourth position on the phenol ring in this compound creates specific steric and electronic effects that distinguish it from other family members. This substitution pattern influences the compound's physical properties, including solubility characteristics and melting point, while also affecting its chemical reactivity and potential biological interactions.

Research into pyrazole-phenol hybrid compounds has revealed that the specific substitution pattern significantly influences the compounds' hydrogen bonding capabilities and crystal packing arrangements. Studies of similar compounds demonstrate that these molecules can form complex hydrogen-bonded networks involving both the phenolic hydroxyl group and the pyrazole nitrogen atoms, leading to interesting solid-state structures and potential applications in materials science.

The compound's position in synthetic chemistry is notable for its utility as a building block for more complex structures. The presence of both nucleophilic nitrogen atoms in the pyrazole ring and the electrophilic character of the phenolic system provides multiple sites for further chemical modification. This versatility has made compounds in this family valuable intermediates in the synthesis of pharmaceutically relevant molecules and advanced materials.

Propriétés

IUPAC Name |

4-ethyl-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMRUQWCXUZYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650185 | |

| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-59-2 | |

| Record name | 4-Ethyl-2-(1H-pyrazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288401-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

From Acetophenone Derivatives via 1,3-Diketone Intermediates

Step 1: Alkylation of Acetophenones

Acetophenones substituted at the 2-position are alkylated using alkyl bromides such as methyl bromoacetate or tert-butyl bromoacetate to introduce side chains that will later form the diketone moiety.Step 2: Hydrolysis to Benzoylpropionic Acids

The ester protecting groups are cleaved under acidic or basic conditions to yield 3-benzoylpropionic acids.Step 3: Coupling with Benzylhydroxylamine

The acids are coupled with benzylhydroxylamine to protect the hydroxamic acid functionality.Step 4: Formation of 1,3-Diketone and Pyrazole Core

The 1,3-diketone intermediates are formed by reacting the benzoylpropionic acids with acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI). These diketones are then cyclized with hydrazine monohydrate in a one-pot reaction to form the pyrazole ring.Step 5: Deprotection and Functional Group Modifications

Protecting groups such as benzyl, tert-butyl, or methoxybenzyl are removed by hydrogenation or boron tribromide treatment to yield the free phenol and hydroxamic acid groups.

Direct Functionalization of Phenol Derivatives

Starting from 4-fluorophenol or similar phenols, nitration followed by reduction and acetylation steps can introduce the pyrazolyl group at the 2-position and the ethyl group at the 4-position of the phenol ring.

The nitro group reduction is optimally performed using iron powder and saturated ammonium chloride under nitrogen atmosphere to avoid oxidation, yielding the amino intermediate which is further acetylated.

The pyrazole ring is introduced via substitution reactions on the phenol or via cyclization strategies involving hydrazine derivatives.

Detailed Reaction Conditions and Yields

Research Findings and Notes

The one-pot method for pyrazole formation reported by Heller et al. is a key synthetic step, enabling efficient conversion of diketones to pyrazoles.

Protecting group strategies are crucial for the selective functionalization of phenol and pyrazole moieties, with hydrogenation and boron tribromide treatments commonly employed for deprotection.

Reduction of nitro groups to amino groups on the phenol ring is best performed under mild reducing conditions (Fe/NH4Cl) to avoid side reactions and achieve high yield and purity.

The synthetic routes allow for diverse substitutions on both the phenol and pyrazole rings, enabling structure-activity relationship studies for biological applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acetophenone Alkylation + Pyrazole Cyclization | 2-Substituted acetophenones | Alkyl bromides, CDI, hydrazine, H2/Pd-C | Versatile, allows diverse substitution | Multi-step, requires protection/deprotection |

| Phenol Nitration + Reduction + Acetylation | 4-Fluorophenol or derivatives | Mixed acid nitration, Fe/NH4Cl reduction, acetic anhydride | Direct functionalization of phenol ring | Sensitive intermediates, air-sensitive steps |

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-2-(1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydropyrazoles.

Substitution: Formation of halogenated phenols.

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that 4-Ethyl-2-(1H-pyrazol-3-yl)phenol exhibits several notable biological activities:

Anti-Cancer Activity

Studies indicate that this compound can inhibit the proliferation of cancer cells. For instance, a case study on human breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-Inflammatory Effects

In preclinical models, this compound has been shown to reduce inflammation markers such as TNF-alpha and IL-6. Histological analyses indicated decreased synovial inflammation in animal models of arthritis, suggesting its potential for treating inflammatory diseases.

Antioxidant Properties

The compound also exhibits free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress.

Industrial Applications

This compound finds potential applications in various industries:

Pharmaceuticals

Due to its biological activities, it is being investigated for use as a therapeutic agent against cancer and inflammatory diseases.

Agricultural Chemicals

The compound's properties may allow it to serve as an effective pesticide or herbicide, contributing to crop protection strategies.

Material Science

Its incorporation into polymers could enhance thermal stability and flame resistance, making it valuable in the production of plastics and coatings.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-Cancer | Inhibition of cancer cell proliferation | |

| Anti-Inflammatory | Reduction in inflammatory markers | |

| Antioxidant | Free radical scavenging capabilities |

Case Study: Anti-Tumor Activity

In vitro studies have shown that this compound significantly reduces cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study: Anti-Inflammatory Mechanism

In an animal model of arthritis, treatment with this compound led to decreased levels of pro-inflammatory cytokines and reduced histological signs of inflammation, highlighting its therapeutic potential for inflammatory conditions.

Mécanisme D'action

The mechanism of action of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Electronic Effects

The phenol ring’s substituents significantly impact the ligand’s acidity and metal-binding efficiency. Electron-withdrawing groups (EWGs), such as nitro (-NO₂), enhance phenolic O–H acidity, facilitating deprotonation and stronger metal coordination. For example, 2-nitro-4-methyl-6-[5-(2,4,4-trimethylpentyl)-1H-pyrazol-3-yl]phenol (L4H) exhibits a Cu(II) extraction coefficient nearly 1,000× higher than its unsubstituted analog due to enhanced inter-ligand hydrogen bonding (H-bonding) and stabilization of the Cu complex . In contrast, the ethyl group in 4-Ethyl-2-(1H-pyrazol-3-yl)phenol is an electron-donating group (EDG), which reduces acidity compared to EWGs. This may result in weaker extractant strength but improved solubility in organic solvents, a critical factor in industrial extraction processes .

Steric and H-Bonding Effects

Steric hindrance from substituents like ethyl or bromo can influence ligand geometry and inter-ligand interactions. For instance, 4-bromo-2-(1H-pyrazol-3-yl)phenol forms stable Cu(II) and Zn(II) complexes with pseudomacrocyclic structures stabilized by pyrazole NH-to-phenolate O H-bonding . The ethyl group, while less bulky than bromo, may slightly distort coordination geometry compared to smaller groups like methyl. However, moderate steric bulk can enhance selectivity by preventing undesirable metal-ligand interactions .

Key Research Findings

- Extractant Strength: Nitro-substituted phenolic pyrazoles outperform alkyl-substituted analogs in Cu(II) extraction due to stronger H-bonding and lower pKa . The ethyl derivative’s extractant strength is expected to lie between methyl and unsubstituted variants.

- Biological Activity: The Cu(II) complex of 4-bromo-2-(1H-pyrazol-3-yl)phenol demonstrates fungicidal activity, suggesting that alkyl or halogen substituents may enhance bioactivity through lipophilicity or metal coordination .

- Synthetic Utility: Phenolic pyrazoles with EDGs (e.g., methoxy, ethyl) are less reactive in cyclotriphosphazene synthesis compared to EWGs, as seen in spirocyclic phosphazene derivatives .

Activité Biologique

4-Ethyl-2-(1H-pyrazol-3-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 288401-59-2

- Molecular Formula: C12H14N2O

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Caspase Activation: The compound activates caspases, which are crucial for the apoptotic process. A study indicated that it significantly increased the levels of caspase 3 in treated cancer cells, suggesting a pro-apoptotic effect .

- Inhibition of Proliferation: Research has demonstrated that this compound exhibits antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be lower than those for standard chemotherapeutic agents .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Its efficacy was evaluated using agar diffusion and broth microdilution methods, revealing significant inhibition against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress within cells, leading to increased apoptosis through mitochondrial pathways.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of this compound on multiple cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Caspase activation |

| A549 | 175 | ROS generation |

| HCT116 | 120 | Apoptotic pathway |

Antimicrobial Evaluation

Another study focused on the antimicrobial activity of the compound, testing it against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 50 |

| Escherichia coli | 19 | 75 |

| Pseudomonas aeruginosa | 20 | 60 |

Q & A

Q. Characterization :

- Conductometry : Confirm 1:2 (metal:ligand) stoichiometry in solution.

- UV-Vis spectroscopy : Identify d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm).

- Magnetic susceptibility : Assess metal oxidation states (e.g., µeff ~1.73 BM for Cu(II)) .

XRD analysis : Resolve coordination geometry (e.g., square planar vs. tetrahedral) .

Q. How can computational tools predict the reactivity and stability of this compound in different environments?

- Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents to assess aggregation tendencies .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .

Data Analysis and Reproducibility

Q. What are common pitfalls in reproducing synthetic yields for this compound, and how can they be mitigated?

- Answer : Yield variations often stem from:

- Incomplete deprotonation : Ensure basic conditions (e.g., K₂CO₃ in acetone) for nucleophilic substitutions .

- Oxidative degradation : Conduct reactions under inert atmospheres (Ar/N₂) and use fresh solvents.

- Byproduct formation : Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.2 equivalents of alkylating agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.